molecular formula C5H7BrCl2O2 B14156115 Methyl 3-bromo-2,2-dichlorobutanoate CAS No. 89294-81-5

Methyl 3-bromo-2,2-dichlorobutanoate

Cat. No.: B14156115
CAS No.: 89294-81-5
M. Wt: 249.91 g/mol
InChI Key: PDJGXHKAMQLCNP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,2-dichlorobutanoate is an organic compound with the molecular formula C5H7BrCl2O2. It consists of 7 hydrogen atoms, 5 carbon atoms, 2 oxygen atoms, 2 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2,2-dichlorobutanoate typically involves the esterification of 3-bromo-2,2-dichlorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,2-dichlorobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 3-bromo-2,2-dichlorobutanol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the ester group can yield corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 3-hydroxy-2,2-dichlorobutanoate.

    Reduction: Formation of 3-bromo-2,2-dichlorobutanol.

    Oxidation: Formation of 3-bromo-2,2-dichlorobutanoic acid.

Scientific Research Applications

Methyl 3-bromo-2,2-dichlorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,2-dichlorobutanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2,2-dichloropropanoate
  • Methyl 3-chloro-2,2-dibromobutanoate
  • Methyl 3-iodo-2,2-dichlorobutanoate

Uniqueness

Methyl 3-bromo-2,2-dichlorobutanoate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

89294-81-5

Molecular Formula

C5H7BrCl2O2

Molecular Weight

249.91 g/mol

IUPAC Name

methyl 3-bromo-2,2-dichlorobutanoate

InChI

InChI=1S/C5H7BrCl2O2/c1-3(6)5(7,8)4(9)10-2/h3H,1-2H3

InChI Key

PDJGXHKAMQLCNP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)(Cl)Cl)Br

Origin of Product

United States

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